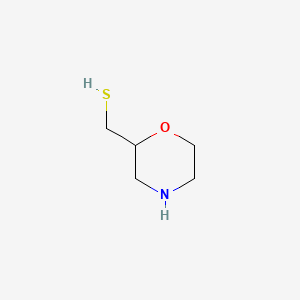

Morpholin-2-ylmethanethiol

Description

Morpholin-2-ylmethanethiol is a sulfur-containing derivative of morpholine, characterized by a thiol (-SH) functional group attached to a morpholin-2-ylmethyl backbone.

Properties

Molecular Formula |

C5H11NOS |

|---|---|

Molecular Weight |

133.21 g/mol |

IUPAC Name |

morpholin-2-ylmethanethiol |

InChI |

InChI=1S/C5H11NOS/c8-4-5-3-6-1-2-7-5/h5-6,8H,1-4H2 |

InChI Key |

CNGZTXTYUFPYRC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholin-2-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and hydrogen sulfide. This reaction typically occurs under acidic conditions and results in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Morpholin-2-ylmethanethiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Morpholin-2-ylmethanethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholin-2-ylmethanethiol involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions that modify biological molecules. The sulfur atom in its structure plays a crucial role in its reactivity, allowing it to form covalent bonds with other molecules.

Comparison with Similar Compounds

Table 1: Structural Analogs of Morpholin-2-ylmethanethiol

| CAS No. | Compound Name | Similarity Score | Functional Group | Key Differences |

|---|---|---|---|---|

| 1436436-17-7 | (R)-Morpholin-2-ylmethanol hydrochloride | 1.00 | -OH (hydroxyl) | Thiol (-SH) vs. hydroxyl (-OH) |

| 144053-98-5 | Morpholin-2-ylmethanol hydrochloride | 1.00 | -OH (hydroxyl) | Stereochemistry (R/S unspecified) |

| 103003-01-6 | Unspecified morpholine derivative | 0.96 | - | Likely substituent variation |

| 4441-30-9 | Unspecified morpholine derivative | 0.73 | - | Structural divergence |

Key Observations:

Hydroxyl vs. Thiol Functional Groups The closest analogs, (R)-Morpholin-2-ylmethanol hydrochloride and Morpholin-2-ylmethanol hydrochloride (similarity score: 1.00), differ primarily in their functional groups. The substitution of a hydroxyl (-OH) group for a thiol (-SH) in this compound significantly alters reactivity and physicochemical properties: Reactivity: Thiols are more nucleophilic and acidic than alcohols, enabling distinct reaction pathways (e.g., disulfide bond formation). Solubility: Thiols exhibit lower water solubility compared to alcohols due to reduced hydrogen-bonding capacity.

Stereochemical Variations The (R)-enantiomer (CAS 1436436-17-7) and the racemic mixture (CAS 144053-98-5) highlight the role of stereochemistry in biological activity.

Lower-Similarity Compounds

The compound with CAS 103003-01-6 (similarity: 0.96) likely retains the morpholine core but differs in substituent placement or chain length. The 0.73 similarity score (CAS 4441-30-9) suggests significant structural divergence, possibly involving ring modifications or additional functional groups.

Research Implications and Limitations

- Synthetic Utility : this compound’s thiol group may enhance its utility in metal coordination or as a crosslinking agent compared to hydroxyl-containing analogs.

- Data Gaps : The absence of direct experimental data (e.g., melting point, solubility, bioactivity) for this compound limits deeper comparative analysis. Further studies are needed to validate theoretical comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.